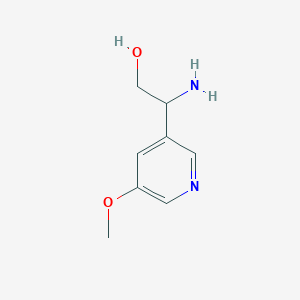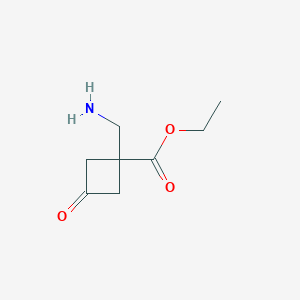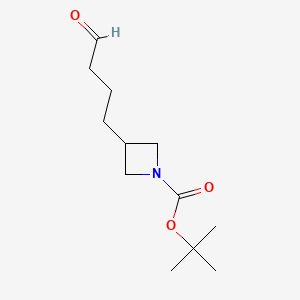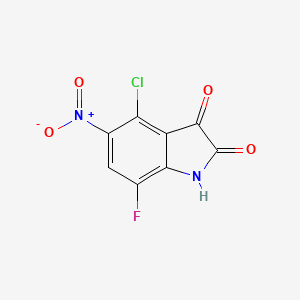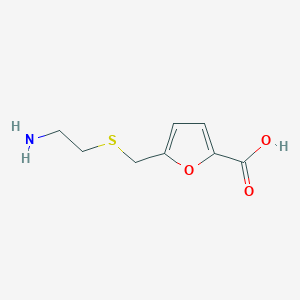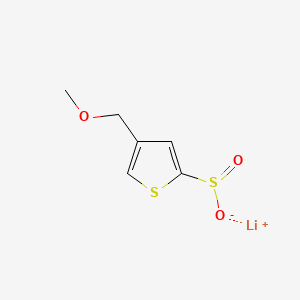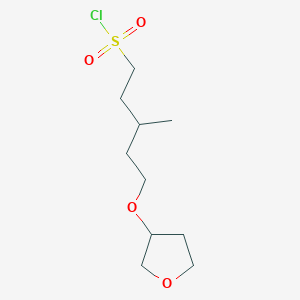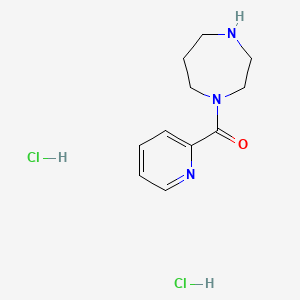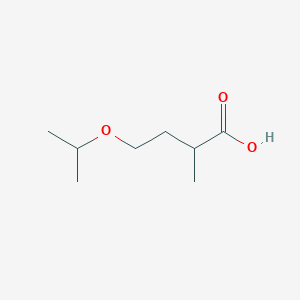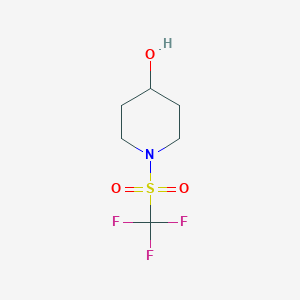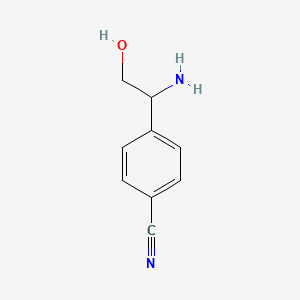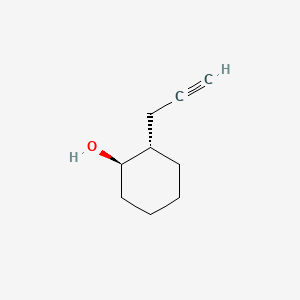
Cyclohexanol, 2-(2-propynyl)-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 2-(2-propynyl)-, trans- is an organic compound with the molecular formula C9H14O. It is a secondary alcohol with a hydroxyl group (-OH) attached to a cyclohexane ring, which is further substituted with a 2-propynyl group. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 2-(2-propynyl)-, trans- typically involves the addition of a 2-propynyl group to cyclohexanol. One common method is the alkylation of cyclohexanol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The product is then purified through distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of Cyclohexanol, 2-(2-propynyl)-, trans- may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of the corresponding alkyne precursor can also be employed, using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanol, 2-(2-propynyl)-, trans- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: LiAlH4 in dry ether at room temperature.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products Formed
Oxidation: Cyclohexanone, 2-(2-propynyl)-.
Reduction: Cyclohexane, 2-(2-propynyl)-.
Substitution: Cyclohexyl chloride, 2-(2-propynyl)-.
Aplicaciones Científicas De Investigación
Cyclohexanol, 2-(2-propynyl)-, trans- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of Cyclohexanol, 2-(2-propynyl)-, trans- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol, 2-(2-propenyl)-: Similar structure but with a propenyl group instead of a propynyl group.
Cyclohexanone, 2-(2-propynyl)-: An oxidized form of Cyclohexanol, 2-(2-propynyl)-, trans-.
Cyclohexane, 2-(2-propynyl)-: A reduced form of Cyclohexanol, 2-(2-propynyl)-, trans-
Uniqueness
Cyclohexanol, 2-(2-propynyl)-, trans- is unique due to its specific substitution pattern and the presence of a triple bond in the propynyl group.
Propiedades
Número CAS |
101859-16-9 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(1R,2S)-2-prop-2-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h1,8-10H,3-7H2/t8-,9-/m1/s1 |
Clave InChI |
HSTZTEDWURGETC-RKDXNWHRSA-N |
SMILES isomérico |
C#CC[C@@H]1CCCC[C@H]1O |
SMILES canónico |
C#CCC1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


